Product packaging for Fructose diphosphate sodium(Cat. No.:CAS No. 296795-67-0)

Fructose diphosphate sodium

Cat. No.: B12966443
CAS No.: 296795-67-0
M. Wt: 362.10 g/mol
InChI Key: HBYYJIPCYANMBX-BAOOBMCLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fructose Diphosphate Sodium (FDP) is a high-purity, white to off-white crystalline powder with the molecular formula C6H14O12P2 and CAS number 488-69-7 . It is highly soluble in water and serves as a critical metabolic intermediate in the glycolytic pathway, providing a direct energy source for cellular processes, particularly under hypoxic or ischemic conditions . Researchers utilize this compound to investigate cellular protection mechanisms, as exogenous FDP has been shown to improve outcomes in models of tissue ischemia, including bowel and heart tissue, by supporting anaerobic metabolism . A key area of research involves its neuroprotective potential; studies demonstrate that FDP can cross the blood-brain barrier intact, with pharmacokinetic profiles showing significant and sustained elevation of FDP levels in the brain following peripheral administration in animal models, suggesting its utility in studying neurological diseases . Furthermore, recent in vitro and in vivo investigations have revealed that this compound possesses significant anticoagulant properties. These studies found a strong positive correlation between FDP concentration and thromboelastography reaction time (R), indicating a prolongation of clot initiation . This effect is linked to a significant inhibitory action on the activity of key coagulation factors in the intrinsic pathway, specifically Factors V, VII, IX, XI, and XII, while factors II, VIII, and X remain unaffected . This makes FDP a valuable tool for probing coagulation biochemistry and hematology research. The product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. It should be stored in a cool, dry place in airtight containers to maintain stability and prevent degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NaO12P2 B12966443 Fructose diphosphate sodium CAS No. 296795-67-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

296795-67-0

Molecular Formula

C6H13NaO12P2

Molecular Weight

362.10 g/mol

IUPAC Name

sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate

InChI

InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1

InChI Key

HBYYJIPCYANMBX-BAOOBMCLSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

Iii. Regulatory Roles of Fructose 1,6 Bisphosphate Beyond Substrate/product Status

FBP as an Allosteric Activator of Pyruvate (B1213749) Kinase (PK)

Fructose-1,6-bisphosphate is arguably the most significant allosteric regulator of pyruvate kinase (PK), the enzyme that catalyzes the final and irreversible rate-limiting step of glycolysis. researchgate.netnih.gov This activation is a classic example of allosteric regulation, where the binding of an effector molecule to a site distinct from the enzyme's active site induces a conformational change that modulates its activity. researchgate.net FBP's role as an activator of PK is crucial for regulating the flow of metabolites through the glycolytic pathway.

Pyruvate kinase exists in various isozymes, with differing regulatory properties. nih.govpnas.org The L and R isozymes, for instance, are allosterically regulated, unlike some other forms. researchgate.net The activation of PK by FBP involves a sophisticated molecular mechanism. FBP binds to an allosteric site located approximately 40 Å away from the active site, entirely within the enzyme's regulatory C-domain. nih.govpnas.orgastx.com This binding event triggers a significant conformational transition in the enzyme, shifting it from an inactive or low-affinity "T-state" to a highly active "R-state". pnas.orgscience.gov

This conformational change enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), and promotes the tetramerization of PK monomers, which is associated with the active form of the enzyme. researchgate.netnih.gov In mammalian isozymes, the FBP-binding site is formed by residues located in a region that corresponds to an alternately spliced exon, a genetic feature that distinguishes the allosterically regulated isozymes from the non-regulated ones. nih.govpnas.orgastx.com The activation by FBP can involve substantial domain motions within the enzyme structure, leading to a reorientation of active-site sidechains that facilitates catalysis. nih.govpnas.org

The regulation of PKM2, an isozyme prevalent in cancer cells and proliferating tissues, is particularly complex, involving synergistic inputs from multiple allosteric effectors. pnas.orgscience.gov Besides FBP, the amino acid L-serine is another known allosteric activator of PKM2. pnas.orgastx.com FBP and serine activate PKM2 through distinct binding sites; FBP binds to the C-domain, while serine binds to a pocket in the A-domain. nih.govastx.com

Research indicates a synergistic allosteric mechanism between FBP and serine. science.gov While FBP is the dominant activator, serine's role becomes more prominent when FBP concentrations are low. pnas.org In vitro studies have shown that for PKM2 to be fully activated in the presence of serine, FBP binding is also required. nih.gov This suggests an interplay where both activators contribute to stabilizing the active tetrameric state of the enzyme. nih.gov The independent binding capabilities are demonstrated by the fact that a PKM2 mutant unable to bind FBP can still be activated by serine, and conversely, a mutant that cannot bind serine is still activated by FBP. astx.com This dual activation allows PKM2 to integrate signals from both carbohydrate metabolism (via FBP) and amino acid metabolism (via serine) to fine-tune glycolytic flux.

Table 1: Allosteric Regulation of PKM2 by FBP and Serine
EffectorBinding Site DomainPrimary EffectRegulatory Role
Fructose-1,6-bisphosphate (FBP)C-DomainDominant activator; promotes tetramerizationSignals high glycolytic intermediate levels
L-SerineA-DomainActivator, particularly at low FBP levelsLinks amino acid availability to glycolysis

The activation of pyruvate kinase by FBP is a prime example of feedforward stimulation in a metabolic pathway. researchgate.netresearchgate.net In this regulatory motif, a metabolite produced early in the pathway (FBP, from the third step of glycolysis) activates an enzyme that catalyzes a reaction further down the pathway (PK, the final step). researchgate.netnih.govplos.org

This mechanism serves a crucial physiological purpose. When the rate of the initial steps of glycolysis increases, FBP levels rise. researchgate.net The elevated FBP then activates PK, increasing its capacity to convert PEP to pyruvate. plos.org This ensures that the later steps of glycolysis can keep pace with the earlier steps, preventing the accumulation of upstream intermediates and efficiently pulling the metabolic flux forward to generate ATP and pyruvate. researchgate.netelifesciences.org This feedforward loop is critical for stabilizing metabolite pools and allowing the glycolytic flux to respond rapidly to changes in the cell's demand for ATP. elifesciences.org

FBP in Metabolic Flux Control and Signaling

Beyond its specific role in activating pyruvate kinase, FBP levels serve as a broader indicator of the state of glycolysis and cellular glucose availability, linking metabolic flux to key cellular signaling pathways.

Table 2: Research Findings on FBP and Glycolytic Flux
Organism/Cell TypeKey FindingCitation
Yeast (Saccharomyces cerevisiae)FBP levels linearly correlated with glycolytic flux with an R² value of 0.99. researchgate.net
Mammalian Cells (iBMK)FBP and DHAP concentrations correlated most strongly with glycolytic flux among measured intermediates. nih.gov
General (Bacteria, Yeast, Mammals)The concentration of FBP is strongly correlated with flux through the entire glycolytic pathway. pnas.org

Recent findings have unveiled a novel role for FBP—or rather, its absence—in cellular energy sensing, specifically in the activation of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis. researchgate.netnih.gov A mechanism independent of the canonical activators AMP and ADP has been described, where the cell senses the absence of FBP as a signal of glucose deprivation. researchgate.net

In this pathway, the glycolytic enzyme aldolase (B8822740) functions as a glucose availability sensor. researchgate.net When glucose is plentiful and glycolysis is active, aldolase is occupied with its substrate, FBP. However, during glucose starvation, intracellular FBP levels plummet, leaving aldolase unoccupied. This FBP-unoccupied state of aldolase triggers a signaling cascade that leads to the activation of AMPK via the lysosomal pathway. researchgate.net This establishes aldolase and FBP as key components of a glucose-sensing mechanism that directly communicates metabolic status to the central energy-regulating kinase, AMPK. researchgate.netnih.gov

Influence on Oxidative Phosphorylation (Crabtree Effect)

Fructose-1,6-bisphosphate (FBP), a key intermediate in glycolysis, plays a significant regulatory role in cellular respiration, particularly in the phenomenon known as the Crabtree effect. The Crabtree effect is defined as the glucose-induced inhibition of oxygen consumption in certain cell types, such as tumor cells and some yeasts. nih.govnih.gov Research suggests that FBP is a crucial mediator of this effect by directly inhibiting mitochondrial oxidative phosphorylation. nih.govnih.gov

In mitochondria isolated from Crabtree-positive yeast strains, FBP has been shown to inhibit mitochondrial respiration. nih.govnih.gov This inhibitory effect is not observed in mitochondria from Crabtree-negative yeast, highlighting the specific role of FBP in this regulatory process. nih.gov The mechanism involves FBP antagonizing the slight stimulatory effect that other hexose (B10828440) phosphates, like glucose-6-phosphate (G6P), have on the respiratory flux. nih.govnih.gov The balance between G6P, which stimulates the respiratory chain, and FBP, which inhibits it, appears to be a key determinant in the induction of the Crabtree effect. nih.gov The inhibition of the respiratory chain occurs when the cellular ratio of G6P to FBP falls below a certain threshold. nih.gov This FBP-mediated inhibition of oxidative phosphorylation has also been observed in isolated rat liver mitochondria, suggesting the process may extend to mammalian cells. nih.govsigmaaldrich.com One proposed mechanism for this inhibition is the FBP-induced closure of the mitochondrial unspecific channel (ScMUC), which decreases the rate of respiration. sigmaaldrich.com

Key FindingOrganism/System StudiedEffect of Fructose-1,6-bisphosphate (FBP)Reference
Direct Inhibition of RespirationMitochondria from Crabtree-positive yeast (S. cerevisiae)FBP inhibits mitochondrial respiratory chain. nih.govnih.gov
Antagonism of G6PMitochondria from Crabtree-positive yeastFBP strongly antagonizes the stimulatory effect of Glucose-6-Phosphate (G6P) on respiratory flux. nih.govnih.gov
Ratio-Dependent RegulationSaccharomyces cerevisiae (whole cells)The Crabtree effect is strongly dependent on the G6P/FBP ratio; inhibition occurs when the ratio drops. nih.gov
Effect on Mitochondrial ChannelSaccharomyces cerevisiae mitochondriaFBP closes the mitochondrial unspecific channel (ScMUC), inhibiting oxygen consumption. sigmaaldrich.com
Relevance to Mammalian CellsIsolated rat liver mitochondriaFBP-mediated inhibition of oxidative phosphorylation was observed, similar to yeast. nih.govsigmaaldrich.com

FBP's Impact on Cellular Processes and Homeostasis

Modulation of Ion Channel Activity (e.g., Voltage-Gated Calcium Channels)

The influence of Fructose-1,6-bisphosphate on ion channel activity, particularly voltage-gated calcium channels, appears to be indirect, mediated through other signaling pathways rather than direct interaction. Research in models of neuropathic pain has shown that FBP can reduce calcium levels in specific neurons, such as those positive for the transient receptor potential ankyrin 1 (TRPA1) channel. nih.gov However, this effect is not due to direct binding to the channel.

Instead, the analgesic and modulatory effects of FBP are linked to its ability to increase adenosine (B11128) levels. nih.govmdpi.com This increase in adenosine subsequently activates adenosine A1 and A2A receptors. The activation of these receptors triggers a downstream signaling cascade involving the nitric oxide (NO), cyclic guanosine (B1672433) monophosphate (cGMP), and protein kinase G (PKG) pathway, which ultimately leads to the opening of ATP-sensitive potassium (KATP) channels. nih.govmdpi.com The modulation of these potassium channels can alter the cell's membrane potential, which in turn can influence the activity of voltage-gated calcium channels and intracellular calcium concentrations. Therefore, FBP's impact on ion channel activity is a secondary effect resulting from its primary action on adenosine-mediated signaling pathways.

FBP-Associated EffectMediating Molecule/ReceptorDownstream Signaling PathwayResulting Ion Channel ModulationReference
Reduced Intracellular CalciumAdenosineAdenosine A1 & A2A Receptor ActivationIndirectly influences calcium levels in TRPA1+ neurons. nih.gov
AnalgesiaAdenosineNO/cGMP/PKG/KATP signalingActivation of ATP-sensitive potassium (KATP) channels. nih.govmdpi.com

Effects on Redox State and Antioxidant Systems

Fructose-1,6-bisphosphate exhibits significant protective effects on cellular redox balance and antioxidant defenses. It has been shown to protect neurons against oxidative stress by preserving intracellular levels of reduced glutathione (B108866) (GSH), a critical antioxidant. mdpi.comnih.gov This protective mechanism is partly mediated by an increase in the activity of glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form. nih.gov

In various experimental models, FBP has demonstrated the ability to mitigate oxidative damage. It can stimulate the oxidation of ferrous ions, leading to the generation of superoxide (B77818) radicals; this process is implicated in the oxidative inactivation of aconitase, an enzyme sensitive to oxidative stress. creative-diagnostics.com Conversely, in other contexts, FBP shows clear antioxidant properties. Studies on cortical neurons revealed that FBP protects against hypoxia-reoxygenation and oxidative stress, particularly when glutathione synthesis is compromised. nih.gov Furthermore, research indicates that FBP administration can improve oxidative glucose metabolism in both the hippocampus and the liver. guidetopharmacology.org This dual role suggests that FBP's effect on the redox state is complex and context-dependent, but it possesses a notable capacity to bolster cellular antioxidant systems under stress conditions.

Research FocusExperimental ModelKey Findings on FBP's RoleReference
Glutathione PreservationPrimary cortical neuronsFBP protects against oxidative stress by preserving intracellular reduced glutathione (GSH). mdpi.comnih.gov
Glutathione Reductase ActivityPrimary cortical neuronsFBP's protective effect is partly mediated by increased glutathione reductase activity. nih.gov
Iron Redox StateIn vitro enzymatic assaysFBP stimulates ferrous ion oxidation, which can lead to reactive oxygen species generation. creative-diagnostics.com
Oxidative MetabolismChronic pilocarpine (B147212) mouse epilepsy modelExogenous FBP improves oxidative glucose metabolism in the hippocampus and liver. guidetopharmacology.org

Interactions with Other Regulatory Proteins (e.g., EGFR, Ras, HMGB1, Insulin (B600854) Receptor)

Fructose-1,6-bisphosphate extends its regulatory influence by interacting with several key proteins involved in cell proliferation, inflammation, and metabolism. These interactions can be direct, involving physical binding, or indirect, through the modulation of signaling pathways.

Ras: FBP has been identified as a potent activator of the Ras proto-oncoprotein, a major regulator of cell proliferation. This mechanism is conserved from yeast to mammals. FBP directly binds to Cdc25 in yeast and its mammalian ortholog Sos1, which are guanine (B1146940) nucleotide exchange factors that activate Ras. This interaction links increased glycolytic flux directly to the activation of oncogenic signaling pathways, suggesting that the high rate of glycolysis in cancer cells (the Warburg effect) could create a feedback loop that enhances oncogenic potency through FBP-mediated Ras activation.

HMGB1: Nuclear-accumulated FBP has been found to directly bind to High Mobility Group Box 1 (HMGB1), an abundant non-histone chromosomal protein. This interaction disrupts the association between the HMGB1 A-box and its C-tail, which in turn inhibits HMGB1 oligomerization and lowers its affinity for DNA. mdpi.com By modulating HMGB1, FBP can sensitize cancer cells to chemotherapy and inhibit viral replication, as HMGB1 is involved in both DNA repair and viral genome binding. mdpi.com

Insulin Receptor: The interaction of FBP with the insulin signaling pathway is indirect and primarily involves the enzyme Fructose-1,6-bisphosphatase (FBPase), which catalyzes the conversion of FBP back to fructose-6-phosphate. Overexpression of FBPase in pancreatic β-cells leads to reduced glucose-stimulated insulin secretion. This suggests that the balance of FBP levels, controlled by both glycolytic and gluconeogenic enzymes, is crucial for proper insulin signaling and β-cell function. Inhibiting FBPase is considered a therapeutic strategy for type 2 diabetes to reduce excessive glucose production.

EGFR: The relationship between FBP and the Epidermal Growth Factor Receptor (EGFR) is also indirect. EGFR signaling is known to drive glucose metabolism. nih.gov Specifically, activation of EGFR signaling increases the expression and activity of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). nih.gov This enzyme produces fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1, the enzyme that synthesizes FBP. Thus, EGFR signaling enhances glycolysis upstream of FBP formation, thereby influencing its intracellular concentration and its downstream regulatory effects. nih.gov

Regulatory ProteinNature of Interaction with FBPFunctional Consequence of InteractionReference
Ras DirectFBP binds to the Ras activator Sos1, leading to Ras activation and stimulation of cell proliferation pathways.
HMGB1 DirectFBP binds to HMGB1, inhibiting its oligomerization and affinity for DNA. This can sensitize cancer cells to chemotherapy and inhibit viral replication. mdpi.com
Insulin Receptor IndirectFBP levels, regulated by the enzyme FBPase, are critical for normal glucose-stimulated insulin secretion from pancreatic β-cells.
EGFR IndirectEGFR signaling upregulates the production of fructose-2,6-bisphosphate, which in turn activates the synthesis of FBP, linking growth factor signaling to glycolytic flux. nih.gov

Iv. Advanced Research Methodologies and Approaches for Studying Fructose 1,6 Bisphosphate

Enzymatic Studies and Characterization

Understanding the enzymes that metabolize Fructose-1,6-bisphosphate is fundamental to comprehending its metabolic significance. Researchers employ a variety of techniques to isolate, purify, and characterize these critical proteins.

The isolation of specific FBP-metabolizing enzymes from complex cellular mixtures is a critical first step in their detailed characterization. A multi-step purification strategy is often employed to achieve a high degree of purity, ensuring that the observed activity is attributable to the enzyme of interest. Common techniques include:

Salt Precipitation: Ammonium sulfate precipitation is frequently used as an initial step to fractionate proteins based on their solubility. nih.gov By incrementally increasing the salt concentration, different protein populations can be selectively precipitated and separated from the crude cell extract. wur.nl

Chromatography: Various chromatographic methods are instrumental in separating proteins based on their physicochemical properties. nih.gov

Ion Exchange Chromatography: This technique separates proteins based on their net charge. The protein mixture is passed through a column containing a charged resin, and proteins are eluted by altering the pH or ionic strength of the buffer. nih.gov

Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates proteins based on their size and shape. nih.gov The protein solution is passed through a column packed with porous beads. Larger proteins are excluded from the beads and elute first, while smaller proteins enter the beads and elute later.

Affinity Chromatography: This highly specific technique utilizes the unique binding affinity of an enzyme for its substrate, a substrate analog, or a specific ligand. The ligand is immobilized on a column matrix, and only the enzyme of interest binds, allowing for its selective elution.

The effectiveness of a purification protocol is typically monitored by tracking the specific activity of the enzyme at each step. An increase in specific activity indicates a successful enrichment of the target enzyme.

Table 1: Example Purification Scheme for a Fibrinolytic Enzyme from Pseudomonas aeruginosa nih.gov

Purification StepTotal Activity (U)Total Protein (mg)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract136510136.51100
Ammonium Sulfate Precipitation10234.5227.31.675
Ion Exchange Chromatography7982.13802.858.5
Gel Filtration Chromatography7211.28563.34.152.8

This table illustrates a typical purification workflow, showing the progressive increase in specific activity and purification fold, alongside the inevitable loss in total yield.

Once a FBP-metabolizing enzyme has been purified, its catalytic activity can be quantitatively assessed by determining its kinetic parameters. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V0), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). utah.eduscribd.com

Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and then fitting the data to the Michaelis-Menten equation. youtube.com A common method for visualizing and calculating these parameters is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V0 versus 1/[S]. utah.edu This plot linearizes the Michaelis-Menten equation, allowing for a more straightforward determination of Km and Vmax from the slope and intercepts of the line. utah.eduscribd.com

Table 2: Kinetic Parameters of Fructose-1,6-bisphosphate Aldolase (B8822740)/Phosphatase researchgate.net

EnzymeSubstrateKm (mM)Vmax (U/mg)Specificity Constant (Kcat/Km) (mM-1s-1)
FBP AldolaseFructose-1,6-bisphosphate0.21-4.7
FBP PhosphataseFructose-1,6-bisphosphate0.043-23

This table provides a comparison of the kinetic parameters for the dual activities of a bifunctional enzyme, highlighting the different affinities and efficiencies for the same substrate in two different reactions.

Understanding the three-dimensional structure of FBP-metabolizing enzymes and how they interact with FBP at the atomic level is crucial for elucidating their catalytic mechanisms. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to determine the high-resolution structures of proteins.

Structural studies of enzymes like FBP aldolase/phosphatase and phosphofructokinase have revealed key insights into their function. researchgate.netnih.gov For instance, the crystal structure of FBP aldolase/phosphatase from archaea has shown that this bifunctional enzyme undergoes a significant conformational change in its active site to catalyze two distinct reactions: the aldol (B89426) condensation and the subsequent dephosphorylation of FBP. researchgate.netresearchgate.net These structural rearrangements are essential for repositioning catalytic residues and cofactors to facilitate each chemical step. researchgate.net

Key findings from structural analyses include:

Identification of the Active Site: Pinpointing the specific amino acid residues that form the binding pocket for FBP and participate directly in catalysis. nih.gov

Substrate Binding and Orientation: Visualizing how FBP binds within the active site and how the enzyme orients the substrate for efficient catalysis. nih.gov

Conformational Changes: Observing how the enzyme's structure changes upon substrate binding, which can be critical for catalysis and regulation. researchgate.netnih.gov

Allosteric Sites: Identifying binding sites for regulatory molecules distinct from the active site, which can modulate the enzyme's activity. nih.gov

For example, in Giardia lamblia FBP aldolase, structural analysis revealed a deep polar cavity where the C1 phosphate (B84403) group of FBP is positioned, interacting with several backbone amide groups and the amino group of a lysine residue. nih.gov Furthermore, the binding of FBP induces a conformational shift in the location of a crucial Zn2+ cofactor, bringing it closer to a catalytic aspartate residue, which is necessary to polarize the substrate for the reaction. nih.gov

Metabolic Flux Analysis Techniques

While enzymatic studies provide detailed information about individual components of metabolic pathways, metabolic flux analysis (MFA) offers a systems-level view of how metabolites are processed through these pathways in living cells. nih.gov

Isotope tracing is a powerful technique used to track the fate of atoms from a labeled substrate as they are incorporated into downstream metabolites. nih.gov By supplying cells with a substrate enriched with a stable isotope, such as 13C-labeled glucose, researchers can follow the path of the labeled carbons through glycolysis and other interconnected pathways. nih.govcreative-proteomics.com

The labeling pattern of FBP and its cleavage products, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), can provide valuable information about the relative activities and reversibility of enzymatic reactions. nih.govresearchgate.net For example, if cells are fed with [1,2-13C2]-glucose, the resulting FBP can exist in different labeled forms (isotopologues), such as M+0 (unlabeled), M+2 (two 13C atoms), and M+4 (four 13C atoms). nih.gov The relative abundance of these isotopologues, which can be measured by techniques like mass spectrometry or NMR spectroscopy, reveals the degree of reversibility of the aldolase and triosephosphate isomerase reactions. nih.gov A higher proportion of M+0 and M+2 FBP would suggest significant reverse flux through these enzymes. nih.gov

Table 3: Applications of Isotope Tracers in Studying FBP Metabolism nih.gov

ApplicationIsotope TracerMetabolite ReadoutsInterpretation
Glycolytic Rate[U-13C]glucoseFructose-1,6-bisphosphate, Dihydroxyacetone phosphate, 3-phosphoglycerateHigher flux leads to faster incorporation of the 13C label into these intermediates.
Reversibility of Glycolysis50:50 mix of [U-12C] : [U-13C] glucoseGlucose-6-phosphate M+3, Fructose-1,6-bisphosphate M+3The presence of M+3 labeled hexose (B10828440) phosphates indicates reverse flux from triose phosphates back to hexose phosphates, mediated by aldolase and fructose bisphosphatase.

Computational modeling provides a framework for integrating experimental data and predicting metabolic behavior. Flux Balance Analysis (FBA) is a widely used computational method for analyzing genome-scale metabolic models. nih.govfrontiersin.org FBA uses the stoichiometry of all known metabolic reactions in an organism to predict the distribution of metabolic fluxes that satisfy certain constraints, such as nutrient uptake rates, and optimize a specific cellular objective, like biomass production. nih.govplos.org

In the context of FBP metabolism, FBA can be used to:

Predict the flow of carbon through glycolysis and gluconeogenesis under different conditions.

Investigate the impact of genetic modifications (e.g., enzyme knockouts) on metabolic fluxes.

Identify key enzymatic steps that control the flux through these pathways.

By combining FBA with experimental data from isotope tracing studies, researchers can obtain a more accurate and comprehensive understanding of cellular metabolism. researchgate.net For instance, differential gene expression data can be integrated into FBA models to predict how metabolic fluxes are altered between two different conditions, providing insights into metabolic reprogramming in response to environmental or genetic perturbations. nih.govplos.org

Molecular and Genetic Engineering Approaches

The modulation of gene expression for enzymes related to Fructose-1,6-bisphosphate (FBP) is a critical area of research for understanding metabolic regulation and its implications in various physiological and pathological states. Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis and the Calvin cycle, catalyzing the hydrolysis of FBP to fructose-6-phosphate. nih.gov Its expression is tightly controlled to prevent futile cycles of glycolysis and gluconeogenesis.

Research has shown that modulating the expression of FBPase can have significant effects on metabolism. For instance, in rice, the loss of cytosolic FBP (cyFBP) leads to a significant reduction in sucrose synthesis and severe growth retardation. mdpi.com Similarly, decreased expression of cyFBP in Arabidopsis thaliana limits sucrose biosynthesis, resulting in the accumulation of phosphorylated intermediates. mdpi.com This highlights the pivotal role of FBPase gene expression in maintaining metabolic homeostasis.

FBP itself can act as a flux-signaling metabolite, influencing gene expression. rug.nl For example, it has been shown to modulate the activity of the transcription factor CggR, providing a link between metabolic flux and the regulation of gene expression. rug.nl Furthermore, studies have investigated the effect of FBP on the transcription of inflammatory genes, indicating its broader role in cellular processes beyond central metabolism. researchgate.net

In the context of disease, the modulation of FBP-related enzyme expression is a promising therapeutic strategy. FBPase is considered a potential drug target for type II diabetes, where its inhibition could reduce excessive gluconeogenesis. nih.gov Conversely, some cancer cells exhibit a lack of FBPase activity, which promotes the Warburg effect; in these cases, restoring its activity is of therapeutic interest. nih.gov

The table below summarizes findings from studies on the modulation of FBP-related gene expression.

Organism/System Enzyme Modulation Strategy Key Findings Reference
Rice (Oryza sativa)Cytosolic FBPase (cyFBP)Gene knockoutReduced sucrose synthesis, severe growth retardation. mdpi.com
Arabidopsis thalianaCytosolic FBPase (cyFBP)Decreased expressionLimited sucrose biosynthesis, accumulation of phosphorylated intermediates. mdpi.com
Mouse Model (Pulmonary Fibrosis)Extracellular Matrix GenesFBP treatmentDownregulation of collagen and fibronectin expression. researchgate.net
Bacillus subtilisGlycolytic EnzymesFBP-mediated regulation of CggRFBP acts as a flux-signaling metabolite, linking metabolic flux to gene expression. rug.nl
Human Cancer CellsFructose-1,6-bisphosphatase 1 (FBP1)Depletion in ccRCC tumorsFBP1 inhibits cancer progression by antagonizing the Warburg effect. researchgate.net

Site-directed mutagenesis is a powerful technique used to understand the structure-function relationships of enzymes by altering specific amino acid residues. This approach has been instrumental in elucidating the catalytic and regulatory mechanisms of Fructose-1,6-bisphosphatase (FBPase) and other FBP-related enzymes.

By creating specific mutations, researchers can investigate the roles of individual amino acids in substrate binding, catalysis, and allosteric regulation. For example, mutations in the metal binding sites of porcine FBPase have been shown to cause very large decreases in the catalytic rate constant (kcat) without significantly altering the Michaelis constant (Km). nih.gov This suggests that these residues are crucial for catalysis but not for substrate binding. nih.gov

Site-directed mutagenesis has also been used to probe the allosteric regulation of FBPase. Mutations in the AMP-binding site, a key allosteric inhibitor, have been shown to significantly decrease the enzyme's sensitivity to AMP inhibition. nih.gov Specifically, mutating residues Lys112 and Tyr113 in the AMP binding site has been shown to be involved in initiating the allosteric signal transmission to the active site. nih.gov

Furthermore, this technique has been employed to enhance the catalytic activity and stability of enzymes. In one study, site-directed mutagenesis of Oenococcus oeni β-glucosidase resulted in mutants with significantly increased catalytic activity and thermal stability. mdpi.com

The following table presents selected examples of site-directed mutagenesis studies on FBP-related enzymes.

Enzyme Organism Mutation(s) Impact on Function Reference
Fructose-1,6-bisphosphatasePigGlu97Gln, Asp118Asn, Glu280GlnLarge decrease in kcat, decreased metal binding affinity, enhanced AMP affinity. nih.gov
Fructose-1,6-bisphosphatasePigK112A, Y113A8 to 9-fold decrease in AMP inhibition. nih.gov
Fructose-1,6-bisphosphatasePigM248D4-fold decrease in Km, 6-fold increase in catalytic efficiency. nih.gov
β-glucosidaseOenococcus oeniF133K, N181RIncreased catalytic activity (2.81 and 3.18 times, respectively) and thermal stability. mdpi.com
Fructose bisphosphate aldolaseBacillus methanolicusV51E, R140TComplete loss of glycolytic activity in FBAP, while maintaining gluconeogenic activity. nih.gov

The development of genetically encoded biosensors has revolutionized the study of cellular metabolism by enabling the real-time monitoring of metabolite concentrations in living cells with high spatial and temporal resolution. For Fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate, fluorescent biosensors have been created to track its dynamics. pnas.orgnih.gov

A notable example is the fluorescent biosensor named "HYlight," which was developed by inserting a circularly permuted green fluorescent protein (cpGFP) into the ligand-binding domain of the Bacillus subtilis transcriptional regulator CggR. pnas.org CggR's regulatory function is controlled by FBP binding, making it an ideal scaffold for an FBP sensor. pnas.org The binding of FBP to the CggR domain induces a conformational change that alters the fluorescence properties of the cpGFP, allowing for ratiometric monitoring of FBP levels. researchgate.net

These FBP biosensors have been successfully used to study glycolytic dynamics in various cell types, including pancreatic β-cells. pnas.org They can reliably report real-time changes in glycolysis in response to metabolic or pharmacological perturbations. nih.gov The use of such biosensors has uncovered previously unknown aspects of glycolytic regulation, dynamics, and heterogeneity at the single-cell level. pnas.org

The design of fluorescent protein-based biosensors often involves flanking a molecular recognition element (MRE) with a Förster resonance energy transfer (FRET) pair of fluorescent proteins. ualberta.ca A conformational change in the MRE upon analyte binding alters the distance or orientation between the fluorescent proteins, leading to a change in FRET efficiency. ualberta.ca

The table below summarizes key characteristics of a developed FBP biosensor.

Biosensor Name Sensing Mechanism Scaffold Fluorescent Reporter Key Applications Reference
HYlightConformational change upon FBP bindingBacillus subtilis CggRcpGFPReal-time monitoring of glycolytic dynamics in single cells and tissues. pnas.orgnih.gov

Computational Chemistry and Simulation

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of proteins and understanding complex biological processes like allostery at an atomistic level. smu.edu Allosteric regulation, where the binding of a ligand to one site on a protein affects the activity at a distant site, is crucial for the function of many enzymes, including those involved in Fructose-1,6-bisphosphate (FBP) metabolism.

MD simulations have been employed to investigate the allosteric mechanisms of enzymes like Pyruvate (B1213749) Kinase M2 (PKM2), which is allosterically activated by FBP. nih.gov By constructing residue-residue fluctuation correlation networks from all-atom MD simulations, researchers have been able to reveal the intricate communication pathways within the protein. nih.gov These studies have shown that the binding of allosteric effectors like FBP and serine leads to distinct correlation networks compared to the unbound state, facilitating information transfer from the allosteric sites to the active site. nih.gov

These computational approaches can also identify key residues that mediate allosteric signal transmission. nih.gov For instance, a computational framework was developed to predict residues involved in the allosteric activation of PKM2 by FBP. nih.gov Subsequent experimental mutagenesis of these predicted residues confirmed their role in mediating the allosteric communication between different ligand binding sites. nih.gov

The insights gained from MD simulations provide a detailed understanding of how allosteric effectors modulate enzyme activity, which is invaluable for the design of novel therapeutic agents that can target these regulatory mechanisms.

Enzyme Allosteric Effector(s) Simulation Approach Key Findings Reference
Pyruvate Kinase M2 (PKM2)Fructose-1,6-bisphosphate (FBP), SerineAll-atom molecular dynamics simulations, residue/residue fluctuation correlation network analysisRevealed a "synergistic allosteric mechanism" where FBP and serine binding facilitates information transfer to the substrate site. nih.gov
Pyruvate Kinase M2 (PKM2)Fructose-1,6-bisphosphate (FBP), PhenylalanineMolecular dynamics simulations, eigenvalue decomposition of mutual informationIdentified a network of residues mediating FBP-induced allostery and the integration of signals from an inhibitory ligand. nih.gov

Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. nutricion.org This method is widely used in drug discovery and for understanding the molecular basis of protein-ligand interactions. nutricion.org In the context of Fructose-1,6-bisphosphate (FBP), docking studies have been employed to investigate its interactions with various enzymes and to explore the binding of other allosteric effectors.

Docking analyses can reveal the specific amino acid residues involved in binding a ligand and the types of interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. For example, docking studies have been used to compare the binding of allosteric effectors to enzymes like L-lactate dehydrogenase (LDH) and pyruvate kinase (PYK) in different organisms. mgms-ds.de These studies have highlighted significant differences in the binding of FBP to these enzymes across various species, providing insights into the evolution of allosteric regulation. mgms-ds.de

Furthermore, inverse molecular docking approaches have been used to identify potential protein targets for a given ligand. nih.gov This has led to the discovery of novel functions for natural compounds by predicting their interaction with proteins involved in metabolic pathways where FBP is a key intermediate. nih.gov

The results from docking studies can guide further experimental work, such as site-directed mutagenesis, to validate the predicted binding modes and the functional importance of specific residues.

Target Protein(s) Ligand(s) Docking Approach Objective of the Study Key Findings Reference
L-lactate dehydrogenase (LDH), Pyruvate kinase (PYK)Fructose-1,6-bisphosphate (FBP), Inorganic phosphate (Pi)Comparative modeling, molecular dockingTo study the binding of allosteric effectors in Lactic Acid Bacteria.Revealed significant differences in the binding of FBP to these enzymes across different species. mgms-ds.de
Fructose-1,6-bisphosphatase (FBPase)Substrate analogue (2,5-anhydro-d-glucitol-1,6-bisphosphate), AMPX-ray crystallography and structural analysis (informing docking)To understand the binding of substrate and allosteric inhibitors.Identified key residues in the orthosteric and allosteric sites. researchgate.net
Various human proteinsThymolInverse molecular dockingTo identify potential targets and novel functions of thymol.Predicted interactions with proteins in glycolysis/gluconeogenesis, including FBPase. nih.gov

V. Emerging and Future Research Directions in Fructose 1,6 Bisphosphate Biology

Unraveling Comprehensive FBP-Interacting Protein Interactomes

Historically, the identification of FBP-protein interactions has been limited to a few key enzymes. However, the understanding that FBP can act as a signaling molecule has spurred a more comprehensive search for its binding partners. nih.gov The transient and often non-covalent nature of these interactions makes their detection in a complex cellular environment challenging. acs.org

Modern chemoproteomic strategies are being developed to overcome these hurdles and map the full spectrum of the FBP interactome. One such cutting-edge technique involves the use of a photoaffinity FBP probe. nih.gov This method allows for the capture and identification of FBP-interacting proteins directly within living cells through photoaffinity labeling (PAL). nih.govacs.org

Recent studies using this approach have successfully identified both known and novel FBP-interacting proteins. nih.gov These findings are beginning to build a more complete picture of FBP's regulatory network, as detailed in the table below.

Table 1: Experimentally Identified Fructose-1,6-bisphosphate (FBP) Interacting Proteins

ProteinFunctionSignificance of InteractionMethod of Identification
Pyruvate (B1213749) Kinase M2 (PKM2)Glycolytic EnzymeKnown allosteric activator; FBP binding is disrupted by phosphorylation at Y105, supporting a glycolytic phenotype in cancer cells. nih.govmdpi.comPhotoaffinity Labeling nih.gov
Malate Dehydrogenase 2 (MDH2)Citric Acid Cycle EnzymeConfirmed FBP target, suggesting a role for FBP in coordinating glycolysis with the TCA cycle. nih.govPhotoaffinity Labeling nih.gov
Aldehyde Dehydrogenase 2 (ALDH2)Mitochondrial Metabolic EnzymeNovel target; FBP exhibits inhibitory activity, leading to increased cellular ROS and mitochondrial fragmentation, uncovering a new FBP-ALDH2-ROS signaling axis. nih.govPhotoaffinity Labeling nih.gov
Phosphoglycerate Mutase 1 (PGAM1)Glycolytic EnzymeNovel covalent interaction; FBP acts as a phosphate (B84403) donor, activating PGAM1 through histidine phosphorylation, which supports the Warburg effect in cancer cells. nih.govThermal Proteome Profiling nih.gov

These discoveries underscore the expanding role of FBP in cellular regulation, linking glycolysis to mitochondrial metabolism, redox signaling, and even cancer biology. nih.govnih.gov Future research in this area will likely focus on validating these new interactions and elucidating their functional consequences in various physiological and pathological contexts.

Investigating Subcellular Compartmentalization and Transport of FBP

The function and regulation of FBP are intrinsically linked to its location within the cell. Research into the subcellular compartmentalization of FBP metabolism has revealed that the enzymes responsible for its synthesis and degradation are found in multiple cellular locations.

For instance, studies on Fructose-1,6-bisphosphatase (FBPase), the enzyme that hydrolyzes FBP, have shown a dynamic localization. In dividing rat muscle myoblasts, FBPase is found in both the cytosol and the nuclei. nih.gov As the cells cease to divide and differentiate, FBPase becomes restricted to the cytosol, suggesting a role for the enzyme—and by extension, FBP metabolism—in nuclear processes during cell proliferation. nih.gov Similarly, different isoforms of Fructose-1,6-bisphosphate aldolase (B8822740) (FBA) have been found in the cytoplasm, chloroplasts, cell wall, and cell membrane, indicating that FBP is produced and utilized in various subcellular compartments. journalssystem.comnih.govmdpi.com

The transport of a charged molecule like FBP across organellar membranes is a critical and complex process. While specific transporters for FBP have not been fully characterized, the principles of sugar phosphate transport provide a framework for understanding its movement. Phosphorylated sugars, due to their negative charge, cannot freely diffuse across lipid bilayers. reddit.com Their transport is mediated by specific carrier or channel proteins in a process known as facilitated diffusion, which does not require energy and follows the concentration gradient. nih.gov

The phosphorylation of sugars like glucose serves to "trap" them within the cell, as the transporters that import the unphosphorylated sugar cannot export the phosphorylated form. reddit.comstackexchange.com This principle suggests that FBP is likely confined within the compartments where it is synthesized or to which it is specifically transported. The presence of FBP metabolism in distinct compartments like the nucleus and mitochondria points to the existence of yet-to-be-identified transport mechanisms that allow FBP to move between these locations to exert its signaling functions.

Exploring Evolutionary Aspects of FBP Metabolism and Regulation

Glycolysis and gluconeogenesis are among the most ancient and conserved of all metabolic pathways, suggesting that the enzymes involved, including those that regulate FBP, have deep evolutionary roots. nih.govmetwarebio.com The two mechanistically distinct classes of Fructose-bisphosphate aldolases (Class I and Class II) are both considered evolutionarily ancient, indicating their early emergence in the history of life. nih.gov

The regulation of these pathways is crucial for maintaining metabolic homeostasis. metwarebio.com Enzymes that control the levels of FBP, such as Fructose-1,6-bisphosphatase (FBPase), show a high degree of sequence conservation across diverse organisms, from bacteria and yeast to plants and mammals. This conservation points to a common evolutionary origin for these critical regulatory proteins.

Furthermore, the evolution of FBP's regulatory roles extends to adaptation to environmental challenges. For example, FBPase in hibernating animals is significantly more sensitive to temperature changes than in non-hibernating animals. This adaptation allows for the precise control of gluconeogenesis during periods of dormancy and reduced body temperature.

The evolution of allosteric regulatory sites on enzymes also highlights the importance of FBP. Research on the ADP-glucose pyrophosphorylase from Agrobacterium tumefaciens has revealed distinct binding sites for FBP and pyruvate, which work together to regulate glycogen (B147801) biosynthesis, showcasing how complex regulatory mechanisms involving FBP have evolved.

Non-Enzymatic Formation Pathways of FBP

A fascinating area of research that touches upon the origins of life is the exploration of non-enzymatic, or prebiotic, pathways for the formation of key metabolites. Recent studies have provided compelling evidence that Fructose-1,6-bisphosphate can be formed non-enzymatically from its precursors, glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). nih.gov

This reaction, a counterpart to the aldol (B89426) condensation step in gluconeogenesis, was observed to occur spontaneously in ice. nih.gov The frozen environment stabilizes the otherwise unstable triose phosphate precursors and facilitates their condensation into the much more stable FBP molecule. nih.gov This process is significant as it suggests a plausible scenario for the emergence of glucose anabolism on early Earth, potentially in frozen environments. nih.govcam.ac.uk

Table 2: Key Findings on the Non-Enzymatic Formation of Fructose-1,6-bisphosphate (FBP)

ParameterFindingSignificance
ReactantsGlyceraldehyde 3-phosphate (G3P) and Dihydroxyacetone phosphate (DHAP). nih.govBasic building blocks from the glycolytic pathway.
ConditionsOccurs in ice (e.g., -20°C). nih.govSuggests a plausible prebiotic environment and stabilizes unstable precursors.
ReactionAldol condensation forming a C-C bond. nih.govDemonstrates a non-enzymatic parallel to a key step in gluconeogenesis.
ProductFructose-1,6-bisphosphate (FBP). nih.govFBP continuously accumulates over months in a frozen state.
CatalysisThe reaction is accelerated by simple amino acids, such as glycine (B1666218) and lysine. nih.govcam.ac.ukHints at a link between prebiotic chemistry and the origin of the first amino-acid-based enzymes. nih.gov

This discovery of a non-enzymatic pathway for FBP formation helps to explain how larger cellular sugar phosphates could have originated and provides a scenario where an early metabolic system could have escaped simple chemical equilibrium. nih.govcam.ac.uk The acceleration of this reaction by single amino acids further suggests a potential bridge between simple prebiotic chemistry and the evolution of the first metabolic enzymes. nih.gov

Q & A

Q. What are the key biochemical pathways involving fructose diphosphate sodium, and how can its role in ATP production be experimentally validated?

this compound (FDP-Na) is a critical intermediate in glycolysis, particularly in the Embden-Meyerhof-Parnas pathway. It facilitates ATP generation under anaerobic conditions, making it relevant in ischemia-reperfusion studies. To validate its role:

  • Methodology : Use fluorometric assays (e.g., Fructose-6-Phosphate Assay Kit) to quantify enzymatic activity in cell lysates. Measure ATP levels via luciferase-based assays in treated vs. control groups under hypoxia .
  • Experimental Design : Compare ATP yield in tissues (e.g., cardiac muscle) pre- and post-FDP-Na administration using high-performance liquid chromatography (HPLC) paired with isotopic labeling (e.g., ¹³C-glucose tracing) .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Accurate quantification requires sensitivity to low concentrations and specificity against interfering metabolites:

  • Atomic Absorption Spectrometry (AAS) : Validated for detecting metal impurities (e.g., aluminum) in FDP-Na formulations (linear range: 5–30 ng/mL; recovery rate: 100.1%) .
  • Fluorometric Assays : Optimize reaction conditions (e.g., pH 7.4, 37°C) to avoid interference from NADH/NADPH. Include background controls for baseline correction .

Q. Table 1: Comparison of Analytical Methods

MethodSensitivityInterference RisksApplication ExampleReference
AAS5 ng/mLMatrix effectsAluminum contamination
Fluorometric1 µMNADH/NADPHGlycolytic flux measurement

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for FDP-Na across preclinical models?

Discrepancies in absorption and half-life often arise from model-specific factors (e.g., species metabolism, administration route):

  • Approach : Conduct cross-species comparative studies with standardized protocols. For intravenous delivery in rodents, monitor plasma clearance rates using LC-MS/MS and adjust for renal excretion dynamics .
  • Data Analysis : Apply compartmental modeling to account for tissue distribution differences (e.g., blood-brain barrier permeability in cerebral ischemia studies) .

Q. What strategies optimize FDP-Na’s stability in cell culture media for long-term metabolic studies?

  • Buffer Composition : Use phosphate-buffered saline (PBS, pH 7.4) with 1–2 mM Mg²⁺ to prevent hydrolysis. Avoid high-calcium solutions, which induce precipitation .
  • Storage : Lyophilized FDP-Na retains stability at −80°C for >6 months. Reconstitute in deionized water (18.2 MΩ·cm resistivity) to minimize ionic interference .

Q. How should researchers address gaps in toxicological data for FDP-Na derivatives (e.g., Zinc Fructose Diphosphate)?

  • ADME Studies : Use radiolabeled (³²P) FDP-Na analogs in rodent models to track biodistribution. Pair with mass spectrometry for metabolite profiling .
  • Safety Protocols : Follow USP guidelines for reagent-grade sodium phosphate handling, including impurity profiling (e.g., residual solvents) .

Q. What experimental designs mitigate confounding variables in FDP-Na’s cardioprotective efficacy studies?

  • Controlled Variables : Standardize ischemia duration (e.g., 30-min occlusion in Langendorff heart models) and temperature (37°C ± 0.5°C).
  • Blinding : Use randomized allocation of treatment/placebo groups. Validate outcomes via blinded ECG analysis for ST-segment changes .

Q. Table 2: Key Parameters for Ischemia Studies

ParameterOptimal RangeMeasurement ToolReference
Ischemia Duration30–45 minutesLangendorff apparatus
ATP Recovery≥70% baselineLuciferase assay
Serum Phosphates0.8–1.5 mMIon chromatography

Q. How can in vitro and in vivo data be reconciled when evaluating FDP-Na’s neuroprotective effects?

  • In Vitro Models : Use primary neuronal cultures exposed to oxygen-glucose deprivation (OGD). Measure lactate dehydrogenase (LDH) release as a necrosis marker.
  • In Vivo Translation : Correlate with MRI-based cerebral blood flow metrics in stroke models. Adjust dosing to account for blood-brain barrier efflux transporters .

Q. What are the implications of FDP-Na’s variable aluminum content across pharmaceutical batches?

  • Quality Control : Implement AAS screening during manufacturing. Batches exceeding 30 ng/mL should be discarded to avoid neurotoxicity risks .
  • Mitigation : Use ultrapure reagents (ACS grade) in synthesis to reduce aluminum contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.